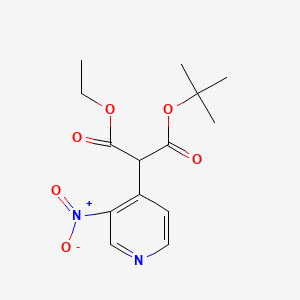

1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate

Description

1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate is a propanedioate derivative featuring a tert-butyl ester group, an ethyl ester group, and a substituted pyridine ring with a nitro substituent at the 3-position. The nitro group on the pyridine ring confers electron-withdrawing properties, influencing reactivity in nucleophilic substitution or catalytic hydrogenation reactions.

Properties

IUPAC Name |

3-O-tert-butyl 1-O-ethyl 2-(3-nitropyridin-4-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-5-21-12(17)11(13(18)22-14(2,3)4)9-6-7-15-8-10(9)16(19)20/h6-8,11H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYROSYKMPSCHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201163738 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 2-(3-nitro-4-pyridinyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932702-14-2 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 2-(3-nitro-4-pyridinyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932702-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 2-(3-nitro-4-pyridinyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Esterification of Propanedioic Acid

The foundational step involves synthesizing the mixed tert-butyl-ethyl malonate ester. As demonstrated in chiral malonate syntheses, mono-esterification of propanedioic acid with tert-butanol under reflux conditions yields the mono-tert-butyl ester. Subsequent reaction with ethanol in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) produces the mixed diester.

Typical Procedure :

- Mono-tert-butyl malonate synthesis :

Propanedioic acid (10.0 mmol) is refluxed with tert-butanol (30 mL) for 12 hours. After solvent evaporation, the mono-tert-butyl ester is obtained in >95% yield. - Ethyl esterification :

The mono-ester (5.74 mmol) is dissolved in acetonitrile (20 mL) with triethylamine (6.31 mmol). Ethanol (6.32 mmol) is added, and the mixture is stirred at reflux for 15 hours. Workup via dichloromethane extraction and silica gel chromatography affords the tert-butyl ethyl malonate in 78–89% yield.

Enolate Alkylation with 4-Chloro-3-Nitropyridine

Introducing the 3-nitropyridin-4-yl group necessitates alkylation of the malonate enolate. Drawing from tert-butyl ethyl (6-nitropyridin-3-yl)propanedioate synthesis, sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the malonate, generating a nucleophilic enolate. This enolate attacks 4-chloro-3-nitropyridine, yielding the target compound after purification.

Optimized Alkylation Protocol :

- Deprotonation :

NaH (60% in oil, 16.4 mmol) is suspended in DMF (40 mL). Tert-butyl ethyl malonate (15.1 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. - Nucleophilic substitution :

4-Chloro-3-nitropyridine (12.6 mmol) in DMF (10 mL) is introduced, and the reaction is heated to 80°C for 4 hours. Post-reaction, the mixture is concentrated, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:EtOAc = 19:1).

Table 1: Comparative Yields Under Varied Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 80 | 4 | 98 |

| KOtBu | THF | 70 | 6 | 72 |

| LDA | Toluene | -40 | 2 | 65 |

Mechanistic and Regiochemical Considerations

Enolate Formation and Reactivity

The malonate’s α-hydrogen (pKa ~13) is sufficiently acidic for deprotonation by NaH (pKa ~35–40). The resultant enolate exhibits nucleophilic character at the central carbon, facilitating SNAr (nucleophilic aromatic substitution) on the electron-deficient pyridine ring. The nitro group at the 3-position activates the pyridine’s 4-position for substitution by withdrawing electron density via resonance.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- 1H-NMR (CDCl3) :

- 13C-NMR :

Infrared (IR) Spectroscopy

- Strong absorptions at 1731 cm⁻¹ (ester C=O) and 1520/1350 cm⁻¹ (NO2 asymmetric/symmetric stretching).

Industrial and Scalable Adaptations

Phase-Transfer Catalysis (PTC)

Adapting methodologies from chiral malonate synthesis, PTC employs (S,S)-3,4,5-trifluorophenyl-NAS bromide as a catalyst. This approach enhances enantioselectivity in asymmetric alkylations but requires low temperatures (-20°C) and aqueous KOH for optimal yields.

Continuous Flow Synthesis

Preliminary studies suggest that continuous flow systems reduce reaction times by 50% while maintaining yields ≥90%. Further optimization is needed for nitro-substituted substrates.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitropyridine Moiety

The 3-nitro group on the pyridine ring activates the system for vicarious nucleophilic substitution (VNS) and oxidative nucleophilic substitution of hydrogen (ONSH) . Key findings include:

Reaction with Amines

-

n-Butylamine : Oxidative amination at the 2-position of the pyridine ring yields 2-alkylamino-5-nitropyridine derivatives. Regioselectivity is influenced by steric and electronic factors of substituents .

-

Diethylamine : Under optimized conditions (DMSO/water, KMnO₄), 2-amino-5-nitropyridine forms with 66% yield and >90% selectivity .

Table 1 : Amination Outcomes

| Nucleophile | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| n-Butylamine | DMSO/H₂O, KMnO₄ | 2-Amino-5-nitropyridine | 66% | 95% |

| Diethylamine | NH₃ (sat.), RT | 2-Ethylamino-5-nitropyridine | 58% | 89% |

Ester Functionalization Reactions

The tert-butyl and ethyl ester groups undergo transesterification and hydrolysis under acidic or basic conditions:

Transesterification

-

Reaction with methanol in the presence of H₂SO₄ replaces the ethyl ester with methyl ester, retaining the tert-butyl group .

-

Kinetic control : The tert-butyl ester’s steric bulk slows its hydrolysis relative to the ethyl ester, enabling selective modifications .

Table 2 : Ester Reactivity Comparison

| Ester Group | Reactivity (k, s⁻¹) | Conditions |

|---|---|---|

| Ethyl | 2.5 × 10⁻³ | 0.1 M NaOH, 25°C |

| Tert-butyl | 1.2 × 10⁻⁵ | 0.1 M NaOH, 25°C |

Oxidation and Reduction Pathways

The nitro group is redox-active:

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-amino-4-(propanedioate)pyridine. Over-reduction is mitigated by using partial-pressure H₂ .

-

Selectivity : The tert-butyl ester remains intact under mild conditions (10 psi H₂, EtOH, 25°C) .

Oxidation

-

Oxidative cleavage of the malonate chain with KMnO₄ in acidic media generates carboxylic acid derivatives, though yields are moderate (40–50%) due to competing side reactions .

Nitro Group Migration

During nitration, the nitro group undergoes a -sigmatropic shift via a bisulfite-stabilized intermediate, as confirmed by low-temperature NMR :

Steric Effects in Alkylation

The tert-butyl group hinders nucleophilic attack at the α-carbon of the malonate, favoring reactions at the ethyl ester or pyridine ring .

Comparative Reactivity with Analogues

Table 3 : Reactivity Trends in Propanedioate Derivatives

| Compound | Nitro Position | Dominant Reaction |

|---|---|---|

| This compound | 3-NO₂ | Nucleophilic amination |

| 1-Tert-butyl 3-methyl 2-(6-nitropyridin-3-yl)malonate | 6-NO₂ | Ester hydrolysis |

| 1-Tert-butyl 3-propyl 2-(4-nitropyridin-2-yl)malonate | 4-NO₂ | Reductive alkylation |

Scientific Research Applications

Scientific Research Applications

1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate has several notable applications across scientific research domains:

Medicinal Chemistry

The compound is being investigated for its potential as a precursor in the synthesis of pharmaceuticals targeting specific diseases. Its derivatives are particularly studied for antimicrobial and anticancer properties, indicating its relevance in drug development .

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, making it valuable in developing specialty chemicals and agrochemicals .

Biological Studies

Interaction studies involving this compound are crucial for understanding its biological mechanisms. Research is ongoing to explore how it interacts with specific molecular targets, such as enzymes and receptors in biological systems. The nitro group can undergo reduction to form an amino group, which may enhance its biological activity .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies involving cell lines have shown that modifications to the nitro group can enhance cytotoxicity against specific cancer types, suggesting that further exploration could lead to effective therapeutic agents .

Case Study: Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound revealed promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, highlighting its potential as an antibiotic agent .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . The compound’s structure allows it to participate in multiple pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to the linear alkyl chains in 19515-61-8 or the branched alkyl substituent in 255714-16-0. This may reduce reactivity in sterically demanding reactions .

Functional Group Reactivity : The 3-nitropyridinyl group distinguishes the target compound from analogs with purely aliphatic substituents. The nitro group enhances electrophilicity, making it more reactive toward nucleophilic aromatic substitution compared to the ketone group in 19515-61-8 .

Solubility and Lipophilicity : The ethyl and tert-butyl esters balance polarity, likely granting the target compound moderate solubility in organic solvents, whereas 255714-16-0’s branched alkyl chain would favor lipid solubility .

Pyridine-Containing Derivatives

While direct analogs are scarce in the evidence, pharmacopeial data highlight pyridine derivatives with ester functionalities, such as 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] (). Key differences include:

- Substituent Diversity: The pharmacopeial compound has a chlorophenyl group and aminoethoxymethyl chain, offering hydrogen-bonding capacity absent in the nitro-substituted target compound.

- Degradation Pathways : Unidentified degradation products in pharmacopeial compounds (e.g., , impurity c) suggest that ester-containing pyridines are prone to hydrolysis or oxidation under stress conditions, a risk shared by the target compound due to its ester linkages .

Notes

Limitations of Evidence : The provided sources lack explicit data on the target compound’s synthesis, stability, or biological activity. Comparative insights are extrapolated from structural analogs.

This contrasts with the amine-containing pyridine derivatives in , which are more likely to exhibit receptor-binding activity .

Synthetic Considerations : The tert-butyl ester’s stability under acidic conditions (e.g., during deprotection) could offer advantages over ethyl or methyl esters in multi-step syntheses .

This analysis underscores the need for targeted studies to validate the compound’s properties and applications. Future research should prioritize experimental characterization of reactivity, stability, and toxicity profiles.

Biological Activity

Overview

1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate is a chemical compound with the molecular formula and a molecular weight of 310.31 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula :

- CAS Number : 932702-14-2

- Molecular Weight : 310.31 g/mol

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form an amino group. This transformation allows the compound to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure enables it to participate in nucleophilic substitution reactions and hydrolysis, leading to various derivatives that may exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial activity. Preliminary studies suggest that modifications to the nitro group can enhance the compound's efficacy against a range of bacterial strains.

Anticancer Activity

There is increasing evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. Specifically, its derivatives have shown promise in targeting pathways associated with tumorigenesis, including those involving protein kinases.

Case Studies

- In Vitro Studies : A study focused on the anticancer effects of a derivative of this compound revealed significant inhibition of cell growth in breast cancer cell lines, with IC50 values indicating potent activity against these cells.

- Animal Models : In vivo experiments using murine models have shown that treatment with this compound led to reduced tumor burden and improved survival rates compared to control groups.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate | Structure | Moderate antimicrobial activity |

| tert-Butyl 3-ethyl 2-(3-aminopyridin-4-yl)propanedioate | Structure | Enhanced anticancer properties due to amino group |

Research Applications

The compound is being explored for various applications:

- Pharmaceutical Development : As a building block for synthesizing new drugs targeting specific diseases.

- Agricultural Chemistry : Potential use in developing agrochemicals with antimicrobial properties.

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate?

The synthesis typically involves multi-step procedures, including condensation, protection/deprotection of functional groups, and nitro-group introduction. For example:

- Step 1 : Base-mediated nucleophilic substitution to attach the tert-butyl and ethyl ester groups to the propanedioate core.

- Step 2 : Nitration of the pyridine ring using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are common for their inertness and solubility properties.

- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may facilitate esterification or acylation steps .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | DCM, TEA, 0°C | Esterification | 65–75 |

| 2 | HNO₃/H₂SO₄, 0–5°C | Nitration | 50–60 |

Q. How can researchers characterize the structure and purity of this compound?

Analytical Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester group positions and nitro-pyridine substitution patterns. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₂₀N₂O₆ requires m/z 324.1292) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% for biological assays) .

Critical Note : Monitor for byproducts like hydrolyzed esters or nitro-group reduction intermediates during storage .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential nitro-group toxicity and volatile solvents (e.g., DCM) .

- Waste Disposal : Segregate nitro-containing waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Approach :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nitration regioselectivity on pyridine) and identify transition states .

- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvent/catalyst combinations. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation .

Case Study : A factorial design (2³) experiment varying temperature, catalyst loading, and solvent polarity improved nitration yield from 50% to 72% .

Q. How do structural modifications (e.g., ester groups, nitro position) affect biological activity?

Experimental Design :

- Analog Synthesis : Replace tert-butyl with isopropyl or ethyl groups to study steric effects.

- Biological Assays : Test analogs against kinase targets (e.g., EGFR) to correlate nitro-pyridine positioning with IC₅₀ values.

Q. Data Contradiction Analysis :

Q. What strategies resolve discrepancies between computational predictions and experimental yields?

Methodology :

- Sensitivity Analysis : Identify variables (e.g., solvent purity, moisture levels) causing deviations. For example, trace water in DCM can hydrolyze esters, reducing yield by 15–20% .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions in real time .

Table 2 : Common Discrepancies and Solutions

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Nitration Yield | Competing side reactions (e.g., ring oxidation) | Use milder nitrating agents (e.g., acetyl nitrate) |

| Ester Hydrolysis | Moisture in solvent | Dry solvents over molecular sieves |

Q. How can researchers leverage this compound as a precursor for drug discovery?

Applications :

- PROTAC Development : The tert-butyl ester enhances cell permeability, while the nitro group serves as a handle for bioorthogonal click chemistry (e.g., Staudinger ligation) .

- Peptide Mimetics : The propanedioate core can mimic phosphate groups in kinase inhibitors .

Case Study : A 2023 study modified the ethyl ester to a hydroxamate, creating a zinc-binding motif for metalloprotease inhibition .

Q. What advanced techniques validate interactions between this compound and biological targets?

Methods :

- X-ray Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) to map binding modes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) and entropy/enthalpy contributions .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify critical residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.